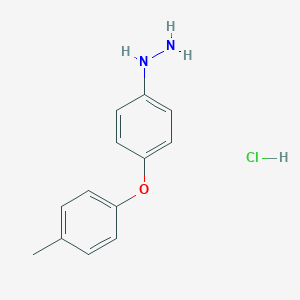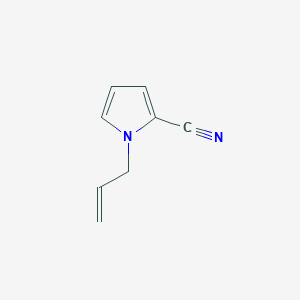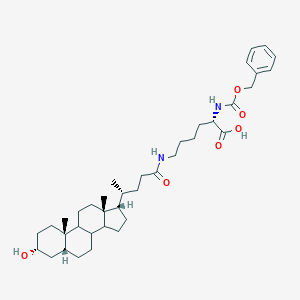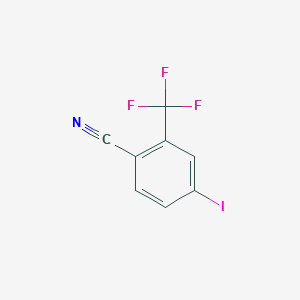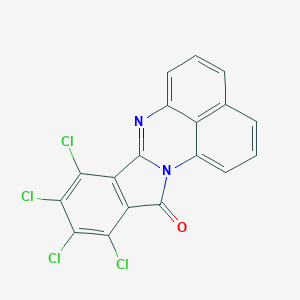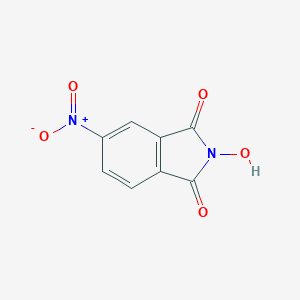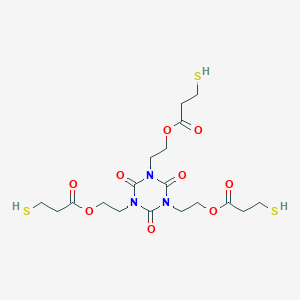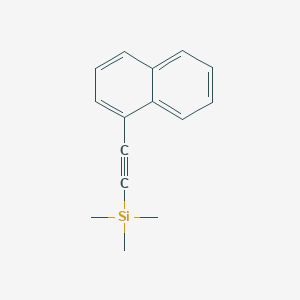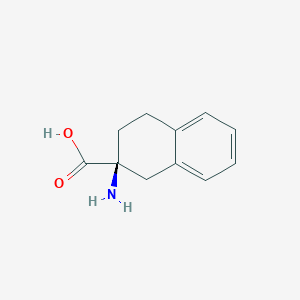
1,4,5,7-Tetramethylquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,5,7-Tetramethylquinolin-2(1H)-one, also known as TMQ, is a heterocyclic organic compound with a quinoline backbone. TMQ is an important compound in the field of organic chemistry due to its diverse range of applications in scientific research.
Mécanisme D'action
The mechanism of action of 1,4,5,7-Tetramethylquinolin-2(1H)-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of gene expression. This compound has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of tumor cell growth, the reduction of oxidative stress, and the modulation of immune function. This compound has also been shown to have neuroprotective effects, which may make it a potential therapeutic agent for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,4,5,7-Tetramethylquinolin-2(1H)-one in lab experiments is its high stability and low toxicity. This compound is also relatively easy to synthesize and can be obtained in high purity. However, this compound has some limitations, including its relatively low solubility in water and its potential for photobleaching under certain conditions.
Orientations Futures
There are many potential future directions for research involving 1,4,5,7-Tetramethylquinolin-2(1H)-one, including its use as a therapeutic agent for the treatment of cancer and other diseases, its development as a fluorescent probe for the detection of metal ions, and its use in the development of new materials for electronic devices and sensors. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations of its use.
Conclusion
In conclusion, this compound is a versatile compound with a wide range of applications in scientific research. Its synthesis method is relatively simple and yields high purity products. This compound has potential therapeutic effects and has been shown to have a variety of biochemical and physiological effects. While there are some limitations to its use, this compound remains an important compound in the field of organic chemistry with many potential future directions for research.
Méthodes De Synthèse
1,4,5,7-Tetramethylquinolin-2(1H)-one can be synthesized through a variety of methods, including the Pfitzinger reaction, Skraup synthesis, and Friedländer synthesis. The most common method for synthesizing this compound is the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of a catalyst. This method is advantageous due to its high yield and relatively simple procedure.
Applications De Recherche Scientifique
1,4,5,7-Tetramethylquinolin-2(1H)-one has a wide range of applications in scientific research, including its use as a fluorescent probe for the detection of metal ions, as a catalyst for organic reactions, and as a potential therapeutic agent for the treatment of cancer and other diseases. This compound has also been used in the development of new materials for electronic devices and sensors.
Propriétés
Numéro CAS |
108463-45-2 |
|---|---|
Formule moléculaire |
C13H15NO |
Poids moléculaire |
201.26 g/mol |
Nom IUPAC |
1,4,5,7-tetramethylquinolin-2-one |
InChI |
InChI=1S/C13H15NO/c1-8-5-9(2)13-10(3)7-12(15)14(4)11(13)6-8/h5-7H,1-4H3 |
Clé InChI |
WDJKUAJEBUYWSM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=CC(=O)N(C2=C1)C)C)C |
SMILES canonique |
CC1=CC(=C2C(=CC(=O)N(C2=C1)C)C)C |
Synonymes |
2(1H)-Quinolinone,1,4,5,7-tetramethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




